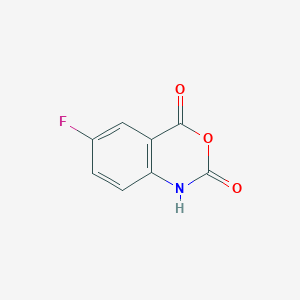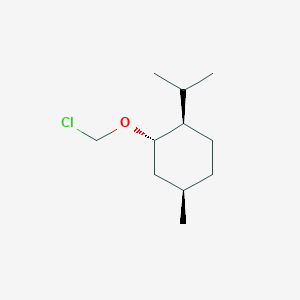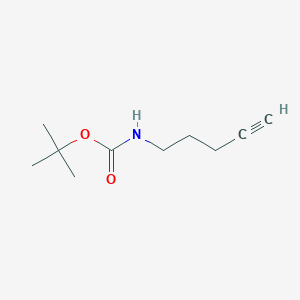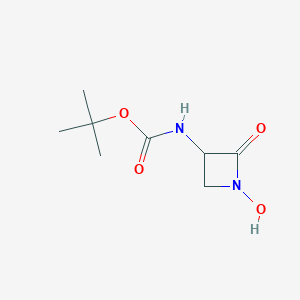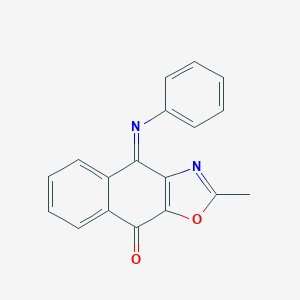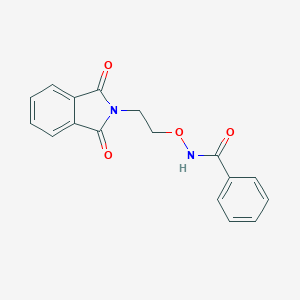
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide” is a biochemical used for proteomics research . It’s an intermediate in the synthesis of Fluvoxamine Maleate, a selective serotonin reuptake inhibitor (SSRI) used as an anti-depressant .
Synthesis Analysis
The compound was synthesized by desoxy-chlorination of 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfonimidam-ide and subsequent reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione . The racemic compound was crystallized from isopropanol .Molecular Structure Analysis
The structural characterization by single-crystal X-ray diffraction revealed two double-bonded nitrogen atoms to the central sulfur atom and an overall crystal packing driven by its aromatic interactions . The crystal structure is held together by a network of N-H⋯O hydrogen bonds involving the carboxamide group .Chemical Reactions Analysis
The compound was prepared by a refluxing mixture of a solution containing 2-hydroxy-1H-isoindole-1,3(2H)-dione and 4-chloroaniline . The product was characterized using a combination of IR spectroscopy, SEM, and single crystal X-ray diffraction techniques .Physical And Chemical Properties Analysis
The molecular formula of the compound is C17H14N2O4, and it has a molecular weight of 310.3 g/mol . The compound crystallizes in the triclinic crystal system .Applications De Recherche Scientifique
Pharmaceutical Synthesis
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide has been identified as a valuable compound in pharmaceutical synthesis due to its structural similarity to N-isoindoline-1,3-diones . These heterocycles are explored for their potential therapeutic properties and are used as building blocks in the synthesis of various pharmacologically active molecules. The compound’s reactivity allows for the creation of derivatives with potential as novel drug candidates.
Herbicide Development
The reactivity of the isoindoline nucleus within N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide makes it a candidate for the development of herbicides . Researchers are investigating its use in creating compounds that can selectively target and inhibit the growth of unwanted plants without affecting crops.
Colorants and Dyes
Due to the presence of conjugated systems and the ability to form stable colored complexes, this compound is being studied for its application in the production of colorants and dyes . Its derivatives could be used in textile industries and materials requiring stable pigmentation.
Polymer Additives
The compound’s molecular structure suggests potential applications as an additive in polymers to enhance properties such as durability, heat resistance, and plasticity . Research is ongoing to incorporate it into polymer chains to improve material performance.
Organic Synthesis
In organic synthesis, N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide serves as a versatile intermediate . Its functional groups are reactive sites that can undergo various chemical transformations, enabling the synthesis of complex organic molecules.
Photochromic Materials
The compound’s ability to change color upon exposure to light is being explored for use in photochromic materials . These materials have applications in smart windows, sunglasses, and information storage devices that respond to light stimuli.
Anticancer Research
Derivatives of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide are being studied for their anticancer properties . The compound’s ability to interact with biological targets could lead to the development of new anticancer drugs.
Antiviral Agents
Research indicates that N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide derivatives may have applications as antiviral agents . Their potential activity against viruses like SARS-CoV-2 is of particular interest, given the ongoing need for effective antiviral drugs.
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-15(12-6-2-1-3-7-12)18-23-11-10-19-16(21)13-8-4-5-9-14(13)17(19)22/h1-9H,10-11H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLPNOYGLSPTBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NOCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

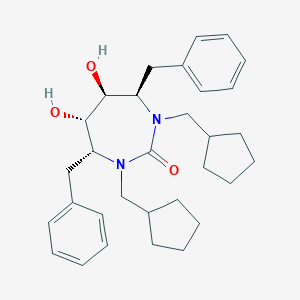
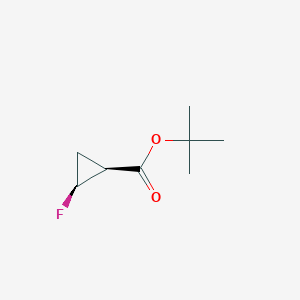

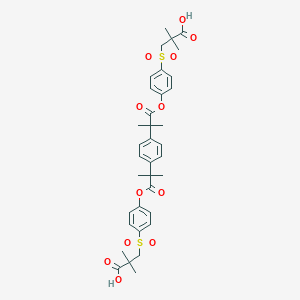
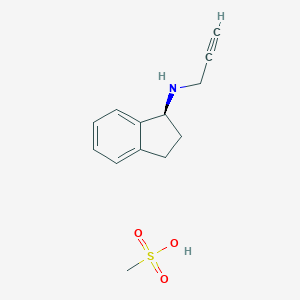
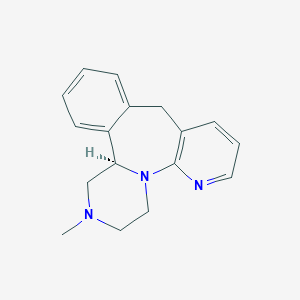
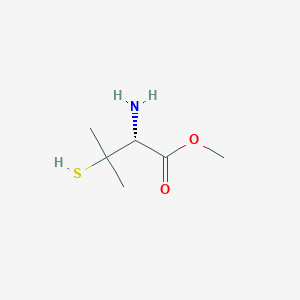
![(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B128515.png)
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)
